molecular formula C8H13NO3 B3239834 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid CAS No. 1422344-26-0

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

Cat. No.: B3239834
CAS No.: 1422344-26-0
M. Wt: 171.19 g/mol
InChI Key: MNUFQAGNTIWDLR-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is a spirocyclic compound that features a unique structural motif. This compound is characterized by a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system. The presence of both heteroatoms in the ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the spirocyclic structure. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms in the ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid involves its interaction with various molecular targets. The presence of both nitrogen and oxygen atoms in the ring system allows it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The compound may act as an inhibitor or activator of specific enzymes, depending on its structural modifications.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar but lacks the carboxylic acid group.

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different ring size and arrangement of heteroatoms.

Uniqueness

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for forming derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(11)6-3-12-2-1-8(6)4-9-5-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUFQAGNTIWDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254215
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-26-0
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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